molecular formula C9H11N3O B13118171 1-(Pyridin-4-yl)cyclopropanecarbohydrazide

1-(Pyridin-4-yl)cyclopropanecarbohydrazide

Cat. No.: B13118171
M. Wt: 177.20 g/mol
InChI Key: USXBDUJLWKYLGF-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring via a carbohydrazide linkage

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the Knoevenagel condensation of 2-furfuraldehyde with malonic acid to form a key intermediate. This intermediate is then subjected to further reactions, including condensation with heteroaryl or aryl aldehydes in the presence of zinc oxide nanoparticles in ethanol, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Pyridin-4-yl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as zinc oxide nanoparticles. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(Pyridin-4-yl)cyclopropanecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-(Pyridin-4-yl)cyclopropanecarbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C9H11N3O/c10-12-8(13)9(3-4-9)7-1-5-11-6-2-7/h1-2,5-6H,3-4,10H2,(H,12,13)

InChI Key

USXBDUJLWKYLGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=NC=C2)C(=O)NN

Origin of Product

United States

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